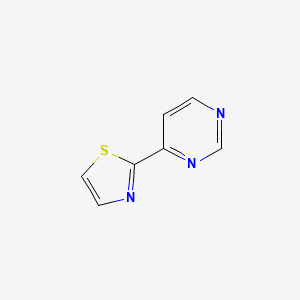

2-(Pyrimidin-4-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-8-5-10-6(1)7-9-3-4-11-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZKQGEQZUQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516964 | |

| Record name | 4-(1,3-Thiazol-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-00-9 | |

| Record name | 4-(1,3-Thiazol-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine and Thiazole Heterocycles in Advanced Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are foundational to medicinal chemistry and materials science. Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a core component of essential biomolecules like DNA and RNA (in the form of cytosine, thymine, and uracil) and vitamin B1 (thiamine). scispace.comnih.gov This inherent biological relevance has made the pyrimidine nucleus a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scispace.comevitachem.com

Similarly, the thiazole (B1198619) ring, a five-membered ring containing both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. sciencescholar.usbohrium.com The thiazole moiety is present in numerous natural products and synthetic compounds with diverse therapeutic applications, including as anticancer and antimicrobial agents. sciencescholar.usbohrium.com Its ability to participate in various chemical interactions makes it a valuable component in the design of novel bioactive molecules. bohrium.com The fusion of these two important heterocycles, as seen in thiazolopyrimidines, often leads to compounds with enhanced and diverse biological activities. tandfonline.com

Research Trajectories Involving 2 Pyrimidin 4 Yl Thiazole Scaffolds

Research surrounding the 2-(pyrimidin-4-yl)thiazole scaffold is expanding, with a primary focus on its potential applications in medicinal chemistry. Scientists are actively designing and synthesizing novel derivatives of this core structure to explore their therapeutic potential across various disease areas.

A significant area of investigation involves the development of these compounds as kinase inhibitors for cancer therapy. acs.orgacs.orgnih.gov For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and validated targets in oncology. acs.orgnih.gov Other studies have focused on creating dual inhibitors of CDK2 and CDK9 from N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines. acs.org Furthermore, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of MAP kinase-interacting kinases (Mnks), which play a role in tumor development. nih.gov

The antimicrobial potential of this scaffold is another active research avenue. Given the known antibacterial and antifungal properties of both pyrimidine (B1678525) and thiazole (B1198619) derivatives, researchers are exploring new compounds for their efficacy against various pathogens. bohrium.com For example, some thiazole derivatives have shown activity against Mycobacterium tuberculosis.

Additionally, research has extended into creating derivatives for other therapeutic purposes. For example, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as dual-acting hypoglycemic agents that activate both glucokinase (GK) and PPARγ. researchgate.net The synthesis of various substituted 2-(pyrimidin-yl)thiazole derivatives continues to be a key focus, with the aim of discovering new compounds with improved biological activity. nih.govfarmaciajournal.comtandfonline.comtandfonline.comnih.govmdpi.com

Scope and Objectives of Academic Inquiry for 2 Pyrimidin 4 Yl Thiazole

Classical Synthetic Approaches for the Thiazole Ring System

Traditional methods for thiazole synthesis remain fundamental in constructing the core structure, often by building the thiazole ring onto a pyrimidine precursor.

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone method for thiazole ring formation. scholaris.ca It classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net This reaction is highly versatile and can be adapted to produce this compound precursors by using a pyrimidine-containing starting material.

The primary strategies involve:

Reaction of a pyrimidine-4-carbothioamide (B1528942) with an α-haloketone: In this approach, the pyrimidine moiety is introduced via the thioamide. For instance, reacting pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate initiates the synthesis pathway, starting with a Hantzsch reaction. farmaciajournal.com

Reaction of a 2-haloacetylpyrimidine with a thioamide: Alternatively, the pyrimidine can be part of the α-halocarbonyl compound, which then reacts with a simple thioamide like thiourea.

A key intermediate, pyrimidine-2-thione, can be synthesized through the Biginelli reaction and subsequently used in a Hantzsch-type condensation with substituted phenacyl chlorides to yield fused 5H-thiazolo[3,2-a]pyrimidine derivatives. researchgate.netnih.gov Similarly, pyrazoline-thiazole hybrids can be formed through the condensation of α-haloketones with thioamide-containing pyrazoline intermediates that are linked to a pyrimidine core. mdpi.com

| Pyrimidine Precursor | Reagent | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyrimidine-2-thione | α-Halo Ketone (e.g., phenacyl chloride) | Fused Thiazolo[3,2-a]pyrimidine | researchgate.netnih.gov |

| Pyrimidine-linked Thioamide | α-Halo Ketone | Substituted Pyrimidinyl-thiazole | mdpi.com |

| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | farmaciajournal.com |

Cyclocondensation reactions are a broad class of reactions essential for forming heterocyclic systems, including the thiazole ring. In the context of pyrimidine-thiazole synthesis, these reactions typically involve the reaction of a pyrimidine derivative containing a suitable functional group with a reagent that provides the missing atoms for the thiazole ring.

For example, fused thiazolo[3,2-a]pyrimidine compounds can be synthesized through the cyclocondensation of pyrimidine-2-thione derivatives. asianpubs.orgresearchgate.net One common method involves reacting the pyrimidine precursor with chloroacetic acid in the presence of acetic anhydride (B1165640) and an aldehyde. asianpubs.orgresearchgate.net Another approach uses chloroacetyl chloride in dioxane to achieve the cyclization. asianpubs.orgresearchgate.net These reactions build the thiazole ring onto the existing pyrimidine structure, leading to fused bicyclic systems.

Advanced Synthetic Strategies Incorporating the Pyrimidine Moiety

Modern synthetic chemistry offers more sophisticated and efficient methods, including catalytic cross-coupling and multi-component reactions, to construct complex heterocyclic systems.

This strategy focuses on using a pre-formed pyrimidine ring as a scaffold and building the thiazole ring onto it through condensation. A prominent example is the reaction of 2,4-dichloro-5-substituted pyrimidines with 2-aminothiazole (B372263) derivatives. acs.org This approach directly links the two heterocyclic systems. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, a related fused system, can be achieved through the cyclization of 2-aminothiophene-3-carbonitrile (B183302) with various acids or acyl chlorides. scielo.br Another powerful method involves the Dimroth rearrangement, where a synthesized thieno[2,3-d]pyrimidine precursor undergoes condensation with different anilines to yield a variety of derivatives. scielo.br

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, in particular, is a powerful tool for coupling amines with aryl or heteroaryl halides. rsc.org This reaction is highly effective for synthesizing this compound derivatives by forming the crucial C-N bond between the two rings.

The general approach involves coupling a halo-pyrimidine with an aminothiazole, or vice-versa, in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org For example, the synthesis of pyrazole-appended pyrimidines has been achieved by coupling a pyrimidine derivative with an amine under Buchwald-Hartwig conditions, using catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a Xantphos ligand. nih.gov This methodology has proven superior to classical nucleophilic substitution for creating certain 2-aminopyrimidine (B69317) structures. rsc.org The reaction is tolerant of a wide range of functional groups on both the pyrimidine and thiazole components, making it a versatile strategy for generating diverse molecular libraries. researchgate.netpurdue.edu

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. mdpi.comsemanticscholar.org Several MCRs have been developed for the synthesis of fused pyrimidine-thiazole systems.

One notable example is a three-component reaction involving a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.comsemanticscholar.org This one-pot process efficiently generates thiazolo[3,2-a]pyrimidine derivatives in good yields (70-91%). mdpi.comsemanticscholar.org Another effective MCR involves the condensation of a 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) or acetylacetone. rsc.orgbiointerfaceresearch.com These reactions often proceed under mild conditions and can be catalyzed by various agents, including vanadium oxide, to produce novel Current time information in Bangalore, IN.pharmaguideline.comtandfonline.comthiadiazolo[3,2-a]pyrimidines and benzo tandfonline.comresearchgate.netthiazolo[3,2-a]pyrimidines with excellent yields (90-97%). rsc.org The efficiency and atom economy of MCRs make them an attractive and green alternative to traditional multi-step syntheses. rsc.org

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiourea, α-Haloketone, Dialkyl acetylenedicarboxylate | One-pot | Thiazolo[3,2-a]pyrimidine | mdpi.comsemanticscholar.org |

| 2-Aminobenzothiazole, Aldehyde, Active Methylene Compound | Vanadium oxide/FAp, Ethanol, RT | Benzo tandfonline.comresearchgate.netthiazolo[3,2-a]pyrimidine | rsc.org |

| 4-Phenylthiazole-2-amine, Acetylacetone, Aromatic Aldehyde | p-Toluene sulfonic acid (PTSA) | 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone | biointerfaceresearch.com |

An exploration of the synthetic pathways and derivatization of this compound reveals a landscape rich with chemical ingenuity. This scaffold, a conjunction of two key heterocyclic rings, is a focal point in medicinal chemistry, prompting the development of diverse functionalization strategies and environmentally conscious synthetic methods. This article delves into the specific methodologies employed to modify and synthesize derivatives of this important compound.

Computational Chemistry and in Silico Studies of 2 Pyrimidin 4 Yl Thiazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-(pyrimidin-4-yl)thiazole analogs, these methods have been instrumental in elucidating their electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecular systems. nih.gov By employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), researchers can model the electronic properties of this compound analogs. nih.govresearchgate.net These studies involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and polarizability. mdpi.com A smaller energy gap generally signifies higher reactivity. mdpi.com

For instance, in a study of thiazoline-2-thione derivatives, the HOMO and LUMO energies were calculated to be -5.618 eV and -1.104 eV, respectively, resulting in an energy gap of 4.513 eV. mdpi.com This was compared to aspirin, which had a larger energy gap of 5.635 eV, suggesting the thiazole (B1198619) derivative is more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. Regions with negative potential (typically colored red) indicate nucleophilic areas, while positive potential regions (blue) are electrophilic. mdpi.com In thiazoline-2-thione derivatives, the thione (C=S) and carbonyl (C=O) groups were identified as potential sites for electrophilic attack. mdpi.com

Conformation Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Computational methods allow for the exploration of a molecule's conformational space and the determination of its most stable, low-energy conformations. For heteroaromatic systems like the this compound scaffold, understanding the preferred orientations and the energy barriers between different conformations is crucial. acs.org

Quantum chemical calculations can predict the most stable molecular structures, often finding that a co-planar arrangement of the pyrimidine (B1678525) and thiazole rings is energetically favorable. conicet.gov.ar These theoretical geometries can then be validated by experimental techniques like X-ray diffraction. conicet.gov.ar The study of energy landscapes provides a detailed map of the potential energy surface, revealing the various stable and transition state geometries. acs.org This information is vital for understanding how these molecules might interact with biological targets.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between small molecules and their biological targets, as well as their dynamic behavior in a simulated biological environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that drive binding. nih.govresearchgate.net For this compound analogs, docking studies have been employed to investigate their potential as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and aurora kinases. researchgate.netacs.orgacs.org

These studies have revealed that the pyrimidine and thiazole moieties often form crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. For example, in the case of CDK inhibitors, polar interactions with amino acid residues like Lysine and Aspartic acid, as well as nonpolar interactions with residues like Isoleucine, have been identified as critical for binding affinity. researchgate.net The binding energies calculated from docking studies provide a quantitative measure of the binding affinity, with more negative values indicating stronger binding. For instance, some thiazole derivatives have shown binding energies ranging from -7.20 to -11.70 kcal/mol against antimicrobial protein receptors. mdpi.com

| Compound/Analog | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Lys33/35/43, Asp145/158/163, Ile10/12/19 | Not specified |

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives | DNA gyrase (E. coli) | - | -8.10 to -8.90 |

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives | Sterol 14-alpha demethylase (C. albicans) | Glu137, Asp176, Asp267, Val268, Asn307, Asn392, Tyr326 | -8.80 to -10.20 |

| Thiazole-pyrimidine linked amide derivatives | ATR kinase | Not specified | Not specified |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2/CDK9 | Not specified | Not specified |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their conformational flexibility and the stability of ligand-protein complexes. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. nih.gov

In Silico Drug Design and Optimization Strategies

The insights gained from computational studies are invaluable for the rational design and optimization of new drug candidates. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make informed decisions about which modifications to the this compound scaffold are likely to improve potency, selectivity, and pharmacokinetic properties.

In silico drug design often involves a fragment-based approach, where different chemical moieties are computationally combined and evaluated for their potential to interact with the target. nih.gov For example, various substituents can be introduced onto the thiazole and pyrimidine rings to enhance interactions with specific regions of the binding pocket. acs.org Hydrophilic groups might be added to improve solubility, while hydrophobic groups can be used to fill hydrophobic pockets in the active site. acs.org

Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. bohrium.comnih.gov By integrating quantum chemical calculations, molecular docking, MD simulations, and ADMET prediction, researchers can create a comprehensive in silico workflow to guide the synthesis and evaluation of novel this compound derivatives with improved therapeutic potential. nih.govnih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the early stages of drug discovery. openaccessjournals.com This approach focuses on identifying small, low-molecular-weight compounds, known as fragments, that bind to a biological target with high efficiency. openaccessjournals.com These fragments then serve as starting points for the development of more potent and selective drug candidates through a process of growing, linking, or merging. nih.gov The use of computational methods in FBDD offers several advantages, including the ability to construct diverse fragment libraries and efficiently screen them against a target protein. nih.gov

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including antiviral, antimicrobial, and anticancer activities. nih.gov Thiazole derivatives have been successfully identified as hits in various fragment screening campaigns. nih.gov For instance, the FBDD approach has been utilized to characterize and validate the ligandability of pyrimidine derivatives against various targets. mdpi.com

A key aspect of FBDD is the creation and screening of fragment libraries. These libraries can be generated through methods like combinatorial chemistry or by breaking down existing drug-like compounds. openaccessjournals.com Biophysical techniques such as X-ray crystallography and NMR spectroscopy are often employed to detect the binding of these low-affinity fragments to the target protein. openaccessjournals.com

While the 2-aminothiazole (B372263) scaffold is sometimes associated with frequent hitters in screening campaigns, careful experimental and in silico validation can distinguish true hits from non-specific interactions. nih.gov A focused library of fragment-sized thiazoles can be profiled through a series of biochemical and stability assays to identify tractable compounds with a clear mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures. mdpi.comacs.org

In the context of this compound analogs, QSAR studies can elucidate the key structural features that govern their therapeutic effects. The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods, such as multi-linear regression (MLR), to build a predictive model. dergipark.org.tr

For example, a QSAR study on a series of 2,4,6-trisubstituted pyrimidine derivatives resulted in a model that could predict their antimalarial activity. dergipark.org.tr The model indicated that the addition of electron-donating groups, such as hydroxyl and amino groups, enhanced the activity. dergipark.org.tr Similarly, QSAR models have been developed for thiazolidine-4-one derivatives to predict their anti-tubercular activity, identifying descriptors related to polarizability and electronegativity as important for activity. nih.gov

The quality and predictive power of a QSAR model are assessed using various statistical parameters, including the square of the correlation coefficient (R²), which measures the strength of the linear relationship between predicted and experimental values. mdpi.com A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. mdpi.com

Table 1: Key Parameters in QSAR Modeling

| Parameter | Description |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule, such as its size, shape, and electronic properties. |

| Training Set | A subset of compounds with known activities used to build the QSAR model. nih.gov |

| Test Set | An independent subset of compounds used to validate the predictive ability of the QSAR model. nih.gov |

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. mdpi.com |

| Multi-Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. dergipark.org.tr |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. acs.org It helps to identify compounds with potentially poor pharmacokinetic profiles, thereby reducing the risk of late-stage failures. mdpi.com For this compound analogs, predictive ADME profiling provides insights into their drug-like properties. tandfonline.com

Various computational models and software are available to predict a wide range of ADME parameters. These predictions are often based on the physicochemical properties of the compounds, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often evaluated using frameworks like Lipinski's "Rule of Five". nih.gov

For instance, a study on 2-aminothiazol-4(5H)-one derivatives predicted their intestinal absorption and permeability using in silico methods. mdpi.com The results indicated that most of the tested compounds had favorable absorption characteristics. mdpi.com Similarly, the potential for a compound to inhibit major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, can be predicted. mdpi.com Inhibition of these enzymes can lead to drug-drug interactions.

The number of rotatable bonds is another important parameter, as it influences molecular flexibility and has been shown to be a good predictor of oral bioavailability. nih.gov A lower number of rotatable bonds (typically 10 or fewer) is generally associated with better oral bioavailability. nih.gov

Table 2: Common In Silico ADME Parameters

| Parameter | Description | Significance |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the human intestine. | High absorption is crucial for orally administered drugs. |

| Caco-2 Permeability | An in vitro model that predicts the permeability of a compound across the intestinal epithelial barrier. mdpi.com | Indicates the potential for a drug to be absorbed into the bloodstream. mdpi.com |

| CYP450 Inhibition | Predicts the potential of a compound to inhibit various cytochrome P450 enzymes. mdpi.com | Helps to assess the risk of drug-drug interactions. mdpi.com |

| Lipinski's Rule of Five | A set of guidelines to evaluate the drug-likeness of a chemical compound. nih.gov | Helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov |

| Number of Rotatable Bonds | A measure of the conformational flexibility of a molecule. nih.gov | Lower numbers are generally associated with better oral bioavailability. nih.gov |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scienceopen.com This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). scienceopen.com Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock and score potential ligands. scienceopen.com

For the identification of lead compounds based on the this compound scaffold, virtual screening can be a powerful tool. In one study, a structure-based virtual screening approach was used to identify novel inhibitors of p38α MAPK, a key signaling protein. scienceopen.com This process led to the identification of a promising lead compound. scienceopen.com

The process of virtual screening often involves several steps. Initially, a large compound library, such as the ZINC database, is screened using docking algorithms to predict the binding affinity and orientation of each compound in the active site of the target protein. plos.org The top-scoring compounds are then selected for further analysis, which may include more rigorous docking protocols, molecular dynamics simulations, and in silico ADME/Tox predictions. plos.org

For example, a virtual screening campaign targeting the LasR protein of Pseudomonas aeruginosa identified several thiazole derivatives as potential quorum sensing inhibitors. plos.org The study used a combination of molecular docking, pharmacokinetic profiling, and molecular dynamics simulations to prioritize the most promising candidates. plos.org Similarly, virtual screening has been employed to identify potential inhibitors of estrogen receptor-alpha, with thiazole analogs being among the screened scaffolds. nih.gov

Coordination Chemistry and Metal Organic Frameworks Featuring 2 Pyrimidin 4 Yl Thiazole Ligands

Ligand Design Principles for Metal Coordination

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and properties of the resulting metal complex. The 2-(Pyrimidin-4-yl)thiazole ligand possesses several features that make it an excellent candidate for metal coordination.

Donor Atoms: The primary coordination sites are the nitrogen atoms of the pyrimidine (B1678525) and thiazole (B1198619) rings. nih.gov The presence of two distinct N-heterocyclic rings provides multiple potential binding sites.

Chelation and Bridging: This ligand can act as a bidentate chelating ligand, coordinating to a single metal center through one nitrogen from the pyrimidine ring and the nitrogen from the thiazole ring. This chelation results in the formation of a stable five-membered ring with the metal ion. Alternatively, it can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This bridging can occur through the different nitrogen atoms of the pyrimidine ring.

Structural Rigidity and Planarity: The relatively rigid and planar structure of the this compound ligand is advantageous for the construction of well-defined architectures, such as Metal-Organic Frameworks (MOFs). scientificarchives.com This rigidity helps in predicting and controlling the final structure of the coordination polymer.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine-thiazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis Methods:

Conventional Solution-Based Synthesis: This method involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a solvent or a mixture of solvents and stirring the solution, often with heating under reflux, for a specific period. ijper.orguobaghdad.edu.iq The resulting complex may precipitate out of the solution upon cooling or upon the addition of a less-polar solvent. For instance, the synthesis of some pyridine-thiazole zinc(II) complexes was achieved by reacting the ligand with zinc(II) tosylate or zinc(II) bromide in methanol. nih.gov

Solvothermal Synthesis: This technique is often employed for the synthesis of coordination polymers and MOFs. The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent, creating autogenous pressure. This method can promote the formation of crystalline products that are not accessible under ambient pressure. Solvothermal reactions of pyrimidinedisulfide and copper halides have been shown to yield coordination polymers. nih.govscispace.com

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can accelerate the reaction rate and lead to higher yields of the desired products, often under milder conditions. researchgate.net

Characterization Techniques: Once synthesized, the metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds in the pyrimidine and thiazole rings upon coordination can confirm the involvement of the nitrogen atoms in binding to the metal. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution. Chemical shift changes in the protons and carbons of the ligand upon coordination provide evidence of complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, such as intra-ligand transitions, d-d transitions (for transition metals), and charge-transfer (MLCT or LMCT) bands. ijper.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming its empirical formula. uobaghdad.edu.iq

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern. nih.gov

Role of this compound in Metal-Organic Framework (MOF) Assembly

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands like this compound are excellent candidates for the construction of MOFs due to their ability to act as linkers. mdpi.comresearchgate.net

Linker/Strut: In the context of MOF assembly, this compound can serve as a multitopic linker, connecting metal centers to form one-, two-, or three-dimensional networks. mdpi.combohrium.com The specific connectivity depends on the coordination mode of the ligand and the coordination geometry of the metal ion. For instance, related pyridine-thiazole ligands have been used to construct 3D metal-organic frameworks. researchgate.net

Pillar in Pillared-Layer MOFs: In some MOF architectures, planar sheets of coordination polymers are linked by "pillar" ligands to create a 3D framework with well-defined channels. The rigid, linear nature of ligands like this compound makes them suitable for this role, connecting 2D layers and controlling the pore size and shape of the resulting MOF. acs.org

Mixed-Ligand Systems: To create MOFs with desired properties, this compound can be used in conjunction with other ligands, such as dicarboxylates. nih.gov This mixed-ligand approach allows for fine-tuning of the framework's structure, porosity, and functionality. For example, the use of a thiazolo[5,4-d]thiazole-based pyridyl ligand with different dicarboxylate ligands has led to the formation of Zn(II) and Cd(II) MOFs with diverse structures and luminescent properties. scientificarchives.com

Luminescent Properties of Coordination Polymers with Thiazole-Pyrimidine Ligands

Coordination polymers and MOFs based on thiazole and pyrimidine ligands often exhibit interesting luminescent properties, making them promising materials for applications in sensing, lighting, and imaging. scientificarchives.commdpi.com The origin of the luminescence can be varied:

Ligand-Centered (LC) Emission: The luminescence can arise from π→π or π→n transitions within the this compound ligand itself. Coordination to a metal ion can enhance the emission intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways. nih.gov

Metal-Centered (MC) Emission: In complexes with lanthanide ions (e.g., Eu3+, Tb3+), the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. mdpi.com This is known as the antenna effect.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT): In complexes with d-block transition metals, luminescence can result from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

| Complex/MOF | Emission Maximum (nm) | Excitation Wavelength (nm) | Proposed Origin of Luminescence |

| Cd(BPPT)(IP) | 463 | 330 | Ligand-centered |

| [Cd3(BPPT)3(BTC)2(H2O)2] | 489 | 344 | Ligand-centered |

| [Zn2(Py2TTz)(NDC)2]∞ | 410 | - | Ligand-to-ligand energy transfer |

| [Cu3I(pymS)2]n | Strong red emission | - | Not specified |

Data sourced from multiple studies for illustrative purposes. scientificarchives.comnih.govnih.govresearchgate.net

Applications in Catalysis and Sensing (focus on chemical principles)

The unique electronic and structural properties of metal complexes with this compound and related ligands make them suitable for applications in catalysis and chemical sensing.

Catalysis:

Principle: The catalytic activity of these metal complexes often relies on the ability of the metal center to cycle between different oxidation states, facilitating chemical transformations. The ligand plays a crucial role in stabilizing the metal center in its various oxidation states and influencing its reactivity.

Applications: Thiazole-containing metal complexes have been investigated as catalysts for various organic reactions. For example, palladium(II) complexes with thiazole derivatives have shown excellent catalytic activity in the synthesis of biaryls via Suzuki coupling and in the synthesis of pyrazole-4-carbonitrile derivatives. nih.govacs.orgbohrium.com Nickel(II) complexes with thiazole-containing ligands have also been explored for C-C cross-coupling reactions. mdpi.comresearchgate.net The electron-withdrawing nature of the pyrimidine ring in this compound could potentially enhance the catalytic activity of the metal center by making it more electrophilic.

Sensing:

Principle: The use of these complexes as chemical sensors is often based on changes in their luminescent properties upon interaction with an analyte. This can occur through several mechanisms:

Luminescence Quenching: The analyte can interact with the excited state of the complex, leading to non-radiative decay and a decrease in emission intensity.

Luminescence Enhancement: The analyte can bind to the complex and restrict non-radiative decay pathways, leading to an increase in emission intensity.

Luminescence Shift: The binding of the analyte can alter the electronic structure of the complex, causing a shift in the emission wavelength.

Applications: Thiazole-based ligands and their metal complexes have been used as fluorescent sensors for the detection of various species.

Metal Ion Sensing: MOFs constructed from thiazole-containing ligands have been shown to be effective sensors for metal ions like Hg2+. scientificarchives.comresearchgate.net The interaction of Hg2+ with the sulfur and nitrogen atoms of the thiazole ring can lead to a significant change in the luminescence of the MOF. scientificarchives.com Thiazole-based ligands have also been developed for the selective detection of Zn2+ ions, where coordination to the zinc ion leads to an enhancement of the emission. nih.gov

Sensing of Other Molecules: The porous nature of MOFs allows for the encapsulation of guest molecules, which can interact with the framework and induce a change in its luminescent properties. This principle can be applied to the detection of small molecules and biomolecules. mdpi.com

Advanced Applications in Materials Science Utilizing 2 Pyrimidin 4 Yl Thiazole Architectures

Organic Electronics and Optoelectronic Materials

The fusion of the electron-deficient pyrimidine (B1678525) ring and the electron-rich thiazole (B1198619) ring within the 2-(pyrimidin-4-yl)thiazole framework gives rise to intrinsic donor-acceptor characteristics. This feature is highly sought after in the design of materials for organic electronics and optoelectronics, where the control of charge separation and transport is paramount. Pyrimidine derivatives, in general, have found applications in organic light-emitting diodes (OLEDs), optoelectronics, and as organic semiconductors. nih.gov Similarly, thiazole-containing structures are recognized for their utility in the fabrication of OLEDs and semiconductors. mdpi.com The combination of these two heterocycles in a single molecule creates a platform for developing materials with tunable properties for a range of optoelectronic applications.

The this compound moiety serves as a versatile component in the construction of extended π-conjugated systems. These systems are the cornerstone of organic electronic materials, as the delocalization of π-electrons along the molecular backbone dictates their electronic and photophysical properties. chim.it Introducing and expanding the π-conjugated system at the 2-position of the thiazole ring can lead to a redshift in the absorption peaks of the resulting materials. chim.it

Researchers have successfully incorporated the this compound unit into larger molecular architectures through various synthetic strategies. For instance, coupling reactions can be employed to attach aryl or other heteroaryl groups, thereby extending the conjugation length and modifying the electronic properties. chim.it The design of these systems often involves creating donor-acceptor structures to facilitate intramolecular charge transfer (ICT), a crucial process for many optoelectronic devices. acs.org

Aryl-functionalized thiazolo[5,4-d]thiazole (B1587360) derivatives, which share structural similarities with the pyrimidine-thiazole system, have been shown to be easily prepared and expand the conjugated backbone of semiconducting materials. rsc.org This suggests that similar functionalization of the this compound core can lead to a diverse range of materials with tailored optoelectronic characteristics.

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. The this compound architecture offers the potential to engineer materials with desirable charge carrier mobilities. The inherent electron-deficient nature of the pyrimidine ring can facilitate electron transport, making these materials candidates for n-type organic semiconductors.

Studies on related heterocyclic systems provide insights into the potential charge transport characteristics of this compound derivatives. For example, investigations into benzothiazole (B30560) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune charge transport properties. researchgate.net Similarly, isoxazole (B147169) derivatives have been studied for their charge transport properties, with some exhibiting good hole transport capabilities. worldscientific.com

The charge transport and photovoltaic properties of materials are often investigated in blends with other electron-donating or electron-accepting polymers. science.gov The extended π-system in derivatives of pyrimidine and thiophene (B33073) has been noted to potentially improve charge transport in materials science applications. Theoretical calculations, such as Density Functional Theory (DFT), combined with experimental measurements are crucial for understanding and predicting the charge transport behavior of these materials. science.gov

| Derivative Family | Key Findings on Charge Transport | Potential Application |

| Benzothiazole Derivatives | Tunable charge transport via electron-donating/withdrawing groups. researchgate.net | Organic Field-Effect Transistors (OFETs) |

| Isoxazole Derivatives | Some derivatives show promising hole transport properties. worldscientific.com | Hole Transport Layers in OLEDs |

| Thiophene-Pyrimidine Hybrids | Extended π-systems may enhance charge transport. | Organic Photovoltaics (OPVs) |

Semiconductor Applications of Thiazole-Pyrimidine Derivatives

The unique electronic structure of thiazole-pyrimidine derivatives makes them promising candidates for use as organic semiconductors. nih.govmdpi.com The thiazolo[5,4-d]thiazole fused system, which is also electron-deficient, is noted for its high oxidative stability and rigid, planar structure that facilitates efficient intermolecular π–π overlap, both of which are appealing features for organic electronics. rsc.org

The development of thiazole-based organic semiconductors is an active area of research. science.gov Thiazole-containing polymers and small molecules have been investigated for their semiconducting properties in devices like organic field-effect transistors (OFETs). The performance of these materials is often evaluated by their field-effect mobilities. For instance, highly soluble thiazolo[5,4-d]thiazole-based small organic compounds have demonstrated field-effect mobilities suitable for printable electronics. researchgate.net

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters for semiconductor materials. The HOMO-LUMO energy gap influences the material's color, conductivity, and the energy barrier for charge injection in devices. In some thiazole derivatives, a lower HOMO-LUMO energy gap has been observed, which can be beneficial for semiconductor applications. science.gov

| Material Class | Key Property | Potential Semiconductor Application |

| Thiazolo[5,4-d]thiazole Derivatives | High oxidative stability, rigid planar structure. rsc.org | Active layer in OFETs |

| Thiazole-based Small Molecules | Solution-processable with reasonable field-effect mobilities. researchgate.net | Printable electronics |

| Thiazole Derivatives | Potentially low HOMO-LUMO energy gap. science.gov | Organic solar cells |

Role in Conjugated Polymers

The this compound unit can be incorporated as a monomer into conjugated polymer chains to create materials with novel properties. Conjugated polymers are of great interest for applications in flexible electronics, sensors, and photovoltaics. The inclusion of the pyrimidine-thiazole moiety can influence the polymer's solubility, thermal stability, and electronic bandgap. rsc.org

The synthesis of conjugated polymers containing fused heterocyclic units like imidazo[2,1-b]thiazole (B1210989) has been achieved through multicomponent polymerization, resulting in polymers with high molecular weights. rsc.org These polymers, with imidazo[2,1-b]thiazoles in their main chains, exhibit excellent solubility and relatively good thermal stability. rsc.org This suggests that polymers incorporating the this compound unit could also possess favorable processing characteristics.

The development of coordination polymers using thiazole-based ligands is another promising avenue. researchgate.net While the focus has often been on ligands like thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, the fundamental principles can be extended to polymers containing the this compound unit. researchgate.net These polymers can exhibit interesting electronic and photophysical properties, making them suitable for various materials science applications.

Pharmacological Research Directions and Target Based Investigations of 2 Pyrimidin 4 Yl Thiazole Derivatives

Kinase Inhibition Studies

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Derivatives of 2-(pyrimidin-4-yl)thiazole have shown considerable promise as inhibitors of several important kinases.

Cyclin-Dependent Kinases (CDKs) as Molecular Targets (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle and transcription. google.com The aberrant activity of CDKs is a common feature of cancer, making them attractive targets for therapeutic intervention. google.comresearchgate.net Numerous studies have explored the potential of this compound derivatives as CDK inhibitors.

Researchers have synthesized and evaluated various series of these compounds, revealing potent inhibitory activity against multiple CDKs. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2 and CDK9. nih.govresearchgate.net Modifications to the aniline (B41778) and thiazole (B1198619) moieties of this scaffold have been systematically explored to understand the structure-activity relationships (SARs) and to optimize potency and selectivity. researchgate.net

Some derivatives have demonstrated broad-spectrum CDK inhibition, targeting CDK1, CDK2, CDK4, CDK7, and CDK9. google.comopen.ac.uk For example, compound 14 was found to be a potent inhibitor of CDK7 and CDK9, with at least 30-fold less activity against CDKs 1, 2, and 4. open.ac.uk The introduction of an amino group at the C2-position of the thiazole ring was found to significantly increase the inhibitory activity against both CDK2 and CDK9. nih.gov

Efforts to achieve selectivity for specific CDKs have also been a key focus. One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.gov Similarly, the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has led to highly potent and selective inhibitors of CDK4 and CDK6. acs.orgresearchgate.netnih.gov Medicinal chemistry optimization of this series resulted in compound 83 , an orally bioavailable inhibitor with remarkable selectivity. acs.org

The development of dual CDK inhibitors has also been pursued. For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were discovered as highly potent dual inhibitors of CDK2 and CDK9. acs.org Compound 20a from this series significantly inhibited both CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM). acs.org

Table 1: Inhibitory Activity of Selected this compound Derivatives against CDKs

| Compound | Target CDK(s) | Inhibitory Concentration (Ki or IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 12u | CDK9 | IC50 = 7 nM | >80-fold vs CDK2 | nih.gov |

| 14 | CDK7, CDK9 | Mid-picomolar IC50 for CDK9 | >30-fold vs CDK1, 2, 4 | open.ac.uk |

| 78 | CDK4, CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) | High selectivity over CDK1, 2, 7, 9 | acs.org |

| 83 | CDK4, CDK6 | Not specified | Remarkable selectivity | acs.org |

| 20a | CDK2, CDK9 | IC50 = 0.004 µM (CDK2), 0.009 µM (CDK9) | Dual inhibitor | acs.org |

| 48 | CDK2 | IC50 = 0.002 µM | Selective for CDK2 | researchgate.net |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a driving factor in several cancers, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov

Several studies have investigated this compound derivatives as EGFR inhibitors. For instance, new series of thiazolyl-pyrazoline derivatives have been synthesized and shown to possess potent inhibitory activity against EGFR. tandfonline.com Compounds 10b and 10d from this series displayed significant EGFR-TK inhibitory activity with IC50 values of 40.7 ± 1.0 nM and 32.5 ± 2.2 nM, respectively. tandfonline.com

Furthermore, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed as potent and selective EGFR-TK inhibitors targeting resistance mutations in NSCLC. nih.gov The lead compound, 10k , demonstrated remarkable potency against various cancer cell lines, comparable to the clinically approved drug Osimertinib. nih.gov Mechanistic studies confirmed that this compound acts as an EGFR-TK autophosphorylation inhibitor. nih.gov

Glycogen (B147801) Synthase Kinase (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. ekb.egnih.gov Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. acs.orgmdpi.com

Research into this compound derivatives has identified potent GSK-3β inhibitors. One such example is ABC1183, an oral diaminothiazole molecule that acts as a selective dual inhibitor of GSK-3β and CDK9. ekb.eg It exhibits IC50 values of 657 nM and 327 nM for GSK-3α and GSK-3β, respectively. ekb.eg Another study reported a thiazole derivative containing a urea (B33335) moiety with an IC50 of 2.7 nM against GSK-3β. nih.gov

Aurora Kinase and PI3K/mTOR Pathway Modulation

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. nih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent inhibitors of Aurora A and B kinases. acs.orgebi.ac.uk The lead compound from this series, 18 (CYC116), exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively, and has entered phase I clinical evaluation. acs.org

The PI3K/mTOR pathway is another critical signaling cascade that controls cell growth, proliferation, and survival. Some thiazole-based derivatives have been investigated for their ability to inhibit this pathway. For example, thiazoline (B8809763) and thiazolidinone-based derivatives of 4-hydroxycoumarin (B602359) were assessed for their capacity to hinder the activity of the PI3K/mTOR signaling pathway. rsc.org

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels. Inhibiting VEGFR signaling is a well-established strategy in cancer therapy to cut off the tumor's blood supply.

Research has shown that some this compound derivatives can act as dual inhibitors of both EGFR and VEGFR-2. A series of thiazolyl-pyrazoline derivatives demonstrated inhibitory activity against both kinases, with compounds 10b and 10d showing IC50 values of 78.4 ± 1.5 nM and 43.0 ± 2.4 nM against VEGFR-2, respectively. tandfonline.com Another study on 2-thioquinazolin-4(3H)-ones also identified dual EGFR/VEGFR-2 kinase inhibitors. researchgate.net

Investigating Immunomodulatory Effects: Induction of Pluripotent Stem Cells

Beyond their role as kinase inhibitors, certain thiazole derivatives have been investigated for their ability to influence cellular differentiation and development. This is particularly relevant in the field of regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).

Thiazole-containing small molecules have been synthesized and studied for their capacity to induce the differentiation of human pluripotent stem cells. nih.govresearchgate.net One notable example is Thiazovivin (N-Benzyl-[2-(pyrimidin-4-yl)amino]thiazole-4-carboxamide), a selective and cell-permeable small molecule that directly inhibits Rho-associated kinase (ROCK). cellgs.com Thiazovivin has been shown to protect human embryonic stem cells and promote the single-cell passage of human pluripotent cells. cellgs.com While the primary focus of this research is on stem cell biology, the ability to modulate cell fate has potential immunomodulatory implications that warrant further investigation.

Research into Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiparasitic)

The investigation into this compound derivatives and related thiazole-containing compounds has revealed a broad spectrum of antimicrobial activities. These compounds have been synthesized and evaluated for their efficacy against various pathogens, including bacteria, fungi, and parasites. The research highlights the potential of the thiazole scaffold as a pharmacophore for developing new antimicrobial agents.

Antibacterial Investigations

A number of studies have focused on the synthesis of novel thiazole derivatives and their evaluation as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and tested for their antimicrobial properties. nih.gov Among these, certain compounds demonstrated notable potency against Bacillus subtilis and Staphylococcus aureus. nih.gov

In other research, new dithiocarbamate (B8719985) derivatives incorporating a thiazole ring were synthesized and subjected to antimicrobial screening. scilit.com Specifically, the compound 2-(4-ethoxycarbonylthiazol-2-ylamino)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate was identified as having high antimicrobial activity. scilit.com The microdilution technique was employed to determine the minimum inhibitory concentration (MIC) of these compounds against a panel of microorganisms. scilit.com

Furthermore, the synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles has been undertaken, and these compounds were screened for their activity against several strains of bacteria, including S. aureus and E. coli. farmaciajournal.com The results from these studies confirm that the thiazole ring is a valuable pharmacophore in the design of new antibacterial molecules. farmaciajournal.com Hybrid molecules combining the thiazole nucleus with other heterocyclic systems, such as pyridopyrimidinone, have also been explored for their antibacterial potential. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Tested Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-Disubstituted thiazoles | B. subtilis, S. aureus, E. coli | Potent activity against B. subtilis and S. aureus. | nih.gov |

| Thiazole-bearing dithiocarbamates | Gram-positive and Gram-negative bacteria | High antimicrobial activity observed for specific derivatives. | scilit.com |

| 4-Methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles | S. aureus, E. coli | Confirmed the role of the thiazole ring as a good pharmacophore. | farmaciajournal.com |

| Pyridopyrimidinone-thiazole hybrids | General antibacterial | Hybridization approach to discover new antibacterial compounds. | nih.gov |

Antifungal Research

The antifungal potential of thiazole derivatives has been extensively investigated, with many compounds showing promising activity against a range of fungal pathogens. Several new thiazole derivatives have been synthesized and evaluated for their in-vitro antifungal activity, with some compounds demonstrating strong efficacy. researchgate.net In one study, the most active compound was found to induce ultrastructural changes in mycotoxin-producing fungi like Aspergillus flavus and Aspergillus ochraceus. researchgate.net

Research into 2,4-disubstituted-1,3-thiazole derivatives has been driven by the need for new drugs to treat resistant Candida infections. nih.gov Certain 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position showed significantly lower Minimum Inhibitory Concentration (MIC) values against Candida albicans compared to the reference drug fluconazole. nih.gov Molecular docking studies suggest that these compounds may act by targeting lanosterol-C14α-demethylase, and fluorescence microscopy has confirmed their damaging effect on the fungal cell membrane. nih.gov

Additionally, novel pyrimidine (B1678525) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been designed and synthesized, showing notable antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Phomopsis sp. frontiersin.org

Table 2: Antifungal Activity of Selected Thiazole and Pyrimidine-Thiadiazole Derivatives

| Compound Class | Tested Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| Novel thiazole derivatives | Aspergillus flavus, Aspergillus ochraceus | Induced changes in the ultrastructure of the fungi. | researchgate.net |

| 2-Hydrazinyl-1,3-thiazole derivatives | Candida albicans | Lower MIC values compared to fluconazole; damage to the fungal cell membrane. | nih.gov |

| Pyrimidine derivatives with 1,3,4-thiadiazole | Botrytis cinerea, Phomopsis sp. | Significant in vitro antifungal activity against phytopathogenic fungi. | frontiersin.org |

Antiparasitic Studies

The thiazole nucleus is a key structural component in some antiparasitic drugs, such as the anthelmintic agent Thiabendazole. tandfonline.comacs.org Research in this area has explored new thiazole derivatives for their potential against various parasites. For example, certain 2,4-disubstituted arylthiazole derivatives have shown promise in the design of novel trypanocidals. nih.gov One derivative, in particular, demonstrated high selectivity, indicating its potential for further development. nih.gov

Furthermore, isothiochromeno[4a,4-d] researchgate.netsemanticscholar.orgthiazole derivatives have been evaluated for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov One compound from this series displayed good activity, with an IC50 value of 1.55μM. nih.gov Additionally, 2-(pyridin-2-yl)-1,3-thiazole derivatives have been identified as potent and selective antiparasitic agents, providing a starting point for the development of new treatments. nih.gov

Anti-inflammatory Pathway Exploration

The anti-inflammatory properties of thiazole derivatives have been a significant area of research, with studies focusing on their mechanisms of action, particularly their interaction with key enzymes in the inflammatory cascade. Inflammation is a complex biological response involving various signaling pathways, and thiazole compounds have been shown to modulate these pathways. researchgate.net

The arachidonic acid pathway, which involves the enzymes lipoxygenase (LOX) and cyclooxygenase (COX), is a major target for anti-inflammatory drugs. researchgate.net Thiazole derivatives have demonstrated the ability to inhibit these enzymes. researchgate.netnih.gov Specifically, some derivatives have shown potent and selective inhibition of COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be dominant and selective COX-2 inhibitors with high selectivity index (SI) values. nih.gov

In addition to COX and LOX, other signaling pathways implicated in inflammation, such as the JAK-STAT, MAPK, JNK, and TNF-α pathways, are also potential targets for thiazole-based anti-inflammatory agents. researchgate.net The ability of these compounds to interfere with multiple pathways suggests their potential as multi-targeted anti-inflammatory drugs. researchgate.net

Research has also explored the anti-inflammatory potential of hybrid molecules. For instance, indole-linked 2,4-disubstituted thiazoles have been synthesized and evaluated for their analgesic and anti-inflammatory activities. tandfonline.com One such compound displayed better anti-inflammatory action compared to the reference drug Phenylbutazone. tandfonline.com The development of thiazole derivatives as anti-inflammatory agents is also supported by the clinical use of drugs like Meloxicam, which contains a thiazole ring. tandfonline.com

Table 3: Anti-inflammatory Activity and Targets of Thiazole Derivatives

| Compound Class | Target Enzymes/Pathways | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent and selective inhibitors of COX-2. | nih.gov |

| General thiazole derivatives | LOX, COX, JAK-STAT, MAPK, JNK, TNF-α | Potential to block multiple inflammatory pathways. | researchgate.net |

| Indole-linked 2,4-disubstituted thiazoles | Not specified | Excellent analgesic and anti-inflammatory potential. | tandfonline.com |

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituents on Biological and Chemical Properties

The biological and chemical properties of 2-(pyrimidin-4-yl)thiazole derivatives are highly sensitive to the nature and position of various substituents on both the pyrimidine (B1678525) and thiazole (B1198619) rings. The reactivity of the thiazole ring, for instance, is influenced by the electronic effects of its substituents; electron-donating groups like methyl increase the ring's basicity and nucleophilicity, while strong electron-withdrawing groups such as nitro groups have the opposite effect. analis.com.my These modifications are fundamental to how the molecule interacts with its biological target.

Anticancer and Kinase Inhibitory Activity

SAR studies have been instrumental in developing potent kinase inhibitors based on the this compound framework. In the development of Cyclin-Dependent Kinase (CDK) inhibitors, specific substitutions have been shown to dramatically alter inhibitory activity.

For a series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines designed as dual CDK2/CDK9 inhibitors, SAR analysis revealed several key trends. acs.org While substitutions at the C5 position of the pyrimidine ring were generally well-tolerated for CDK2 inhibition, only a methyl group was suitable for potent CDK9 inhibition. acs.org 5-methoxy and 5-fluoro derivatives showed significantly weaker activity. acs.org Furthermore, adding substituents to the C4 position of the thiazole ring was found to be detrimental to the inhibitory activity. acs.org

| Compound | C5-Substituent (R³) | CDK2 IC₅₀ (μM) | CDK9 IC₅₀ (μM) |

|---|---|---|---|

| 19a | -H | 0.005 | 0.026 |

| 20a | -CH₃ | 0.004 | 0.009 |

| 20k | -OCH₃ | 0.125 | 1.07 |

| 20o | -F | 0.012 | 0.133 |

In another series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors, the substitution pattern on the 2-anilino phenyl ring was critical. researchgate.net SAR studies showed that electron-withdrawing substituents at the meta or para positions of the phenyl ring enhanced CDK2 activity. researchgate.net Conversely, substitution at the ortho position or the introduction of bulky groups at the meta position significantly decreased the inhibitory potency. researchgate.net

Research into antiproliferative agents based on 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives explored the impact of attaching various amines to the C6 position of the pyrimidine ring. mdpi.com The study aimed to construct a reliable SAR by introducing piperazine (B1678402), morpholine, and other diamine moieties. mdpi.com Compounds featuring a substituted piperazine ring, such as 4a , 4b , and 4h , demonstrated the most promising antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

| Compound | C6-Substituent | Cell Line | Growth Inhibition (GI) at 10 µM |

|---|---|---|---|

| 4a | 4-Ethylpiperazin-1-yl | HCT-116 (Colorectal) | 40.87% |

| 4b | 4-(2-Hydroxyethyl)piperazin-1-yl | HOP-92 (NSCL) | 86.28% |

| 4h | 2-(4-Methylpiperazin-1-yl)ethylamino | SK-BR-3 (Breast) | 46.14% |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. bhsai.orgnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of maintaining or enhancing biological activity. researchgate.netrsc.org Scaffold hopping is a more significant change, replacing the central molecular backbone with a structurally different one while preserving the orientation of key functional groups. bhsai.orgnih.gov

In the context of the this compound motif, these strategies have been applied to explore new chemical space and overcome issues like potential toxicity or poor pharmacokinetics.

Bioisosteric Replacement of Ring Components

In the design of CDK inhibitors, the thiazole ring has been shown to be a privileged scaffold. During the development of dual CDK2/9 inhibitors, a thiazole ring was generated from cyclizing a side chain of a lead compound. acs.org This thiazole derivative showed much higher enzyme inhibition compared to analogous derivatives containing oxazole (B20620) or pyrazole (B372694) rings, establishing thiazole as the optimal five-membered aromatic ring in that particular series. acs.org In other contexts, pyrazole has been considered a suitable bioisostere for thiazole due to their similar size and shape. researchgate.net

Scaffold Hopping of Fused Systems

Related fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, are often considered bioisosteres of purines and serve as starting points for scaffold hopping. nih.govsci-hub.se In one study, researchers started with a hit compound, 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which was an allosteric inhibitor of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H). nih.gov To address the thiophene (B33073) ring, which can be a potential toxicophore, a scaffold hopping strategy was employed. The fused thieno[2,3-d]pyrimidine (B153573) core was replaced with a quinazolinone scaffold, leading to a new series of highly active RNase H inhibitors. nih.gov This demonstrates how scaffold hopping can be used to replace a potentially problematic moiety while retaining the desired biological activity.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design utilizes the structural understanding of a biological target to design molecules that bind with high affinity and specificity. Techniques like X-ray crystallography and computational molecular docking are central to these strategies, providing insights into the precise interactions between a compound and its target protein.

Structure-Guided Design of Kinase Inhibitors

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent CDK2 inhibitors is a clear example of a successful structure-guided design approach. researchgate.netacs.org By obtaining X-ray crystal structures of several analogues in complex with the CDK2 enzyme, researchers could visualize the binding modes and rationalize the observed SAR data. acs.org This structural information allowed for the targeted design of new derivatives with modifications intended to optimize interactions with specific amino acid residues in the ATP-binding pocket, leading to inhibitors with very low nanomolar potency. acs.org

A similar rational approach was used to develop highly potent dual inhibitors of CDK2 and CDK9. acs.org Starting from a moderately active lead compound, docking studies were performed to analyze its binding mode within the active sites of CDK2 and CDK9. acs.org This analysis guided the decision to replace a flexible side chain with a more rigid thiazole ring, which was predicted to form more favorable interactions. This strategy was highly successful, leading to the discovery of compound 20a , which demonstrated a more than 1000-fold improvement in potency against both CDK2 and CDK9 compared to the original lead compound. acs.org

Designing for Selectivity

Rational design is also crucial for achieving selectivity, particularly within large enzyme families like kinases, which often share highly conserved active sites. A notable strategy was employed to convert a broad-spectrum 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor into one with high selectivity for CDK4 and CDK6. acs.org Based on the knowledge of the existing pharmacophore, designers systematically replaced the anilino-phenyl group with a pyridine (B92270) ring and introduced various ionizable groups. acs.org These modifications were designed to exploit subtle differences between the active sites of different CDKs. This approach successfully yielded compounds like 78 , which exhibited excellent potency for CDK4/6 and high selectivity over other CDKs, including CDK1, CDK2, and CDK9. acs.org The design also retained structural features known to be important for potency, such as the C2-amino group on the thiazole, which forms a key interaction with a conserved aspartate residue in the kinase DFG motif. acs.org

Future Perspectives and Emerging Research Avenues for 2 Pyrimidin 4 Yl Thiazole

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel 2-(pyrimidin-4-yl)thiazole derivatives. accscience.com These computational tools can dramatically accelerate the identification of promising drug candidates by analyzing vast datasets of chemical structures and biological activities. nih.gov

Generative AI algorithms can design novel compounds from scratch, exploring a vast chemical space to create derivatives with optimized properties for specific biological targets. accscience.com ML models, trained on existing data, can predict various characteristics of new molecules, including:

Binding Affinity: Predicting how strongly a compound will interact with a target protein. nih.gov

Physicochemical Properties: Forecasting solubility, bioavailability, and other key drug-like properties. nih.gov

Biological Activity: In-silico screening can effectively predict how chemical modifications will impact a compound's therapeutic effect. nih.gov

For instance, a quantitative structure-activity relationship (QSAR) model has been successfully developed using machine learning to predict the anticancer activity of thiazole (B1198619) derivatives. nih.gov By executing a python script with numerous molecular descriptors, researchers can build models that correlate a compound's structure with its biological function, guiding the synthesis of more potent and selective agents. nih.gov This data-driven approach minimizes the trial-and-error nature of traditional drug discovery, saving time and resources. accscience.com In one study, in silico fragment-based drug design (FBDD) was employed to develop a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov

Table 1: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Design | Algorithms create novel molecular structures with desired properties. | Rapidly expands the library of potential drug candidates. |

| Predictive Modeling (QSAR) | Machine learning models forecast the biological activity of unsynthesized compounds. | Prioritizes synthesis efforts on the most promising molecules. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identifies potential "hits" for further experimental validation. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. | Reduces late-stage failures in drug development by identifying unfavorable properties early. |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While established methods for synthesizing the pyrimidine-thiazole core exist, ongoing research is focused on developing more efficient, regioselective, and environmentally friendly synthetic routes. These new methodologies are crucial for creating diverse libraries of derivatives for biological screening and for the large-scale production of promising candidates.

Recent advancements include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, such as thiazolo[3,2-a]pyrimidines, offering high atom economy and efficiency. researchgate.net

Regioselective Intramolecular Reactions: A novel route for synthesizing thiazole-fused pyrimidinone derivatives utilizes a regioselective intramolecular Mitsunobu reaction, which avoids the mixture of regioisomers often seen with other methods. researchgate.net

Modern Catalysis: The use of advanced catalysts, such as palladium in Buchwald-Hartwig amination, enables the efficient formation of key carbon-nitrogen bonds in the synthesis of complex derivatives like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for greater control over reaction conditions, facilitating the rapid synthesis of compound libraries.